molecular formula C26H30N2 B5088037 1-benzyl-N-(2,2-diphenylethyl)-4-piperidinamine

1-benzyl-N-(2,2-diphenylethyl)-4-piperidinamine

Cat. No.: B5088037
M. Wt: 370.5 g/mol
InChI Key: GDUQSIBJSPBLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(2,2-diphenylethyl)-4-piperidinamine, commonly known as BDDEP, is a compound that belongs to the class of opioids. It is a synthetic analogue of fentanyl, a potent opioid medication used for pain relief. BDDEP has gained significant attention in recent years due to its potent analgesic properties and potential therapeutic applications. In

Mechanism of Action

BDDEP acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the feeling of euphoria associated with opioid use. BDDEP has a higher affinity for the mu-opioid receptor compared to other opioids, making it more potent.
Biochemical and Physiological Effects:
BDDEP has potent analgesic effects, making it effective in the treatment of pain. It also has sedative effects, which can be beneficial in certain medical procedures. BDDEP has been shown to have a lower potential for respiratory depression compared to other opioids, making it a safer alternative for long-term use. However, like other opioids, BDDEP can cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

BDDEP has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has potent analgesic properties, making it a useful tool for studying pain pathways. However, BDDEP has limitations as well. It is a potent opioid, which can make it difficult to study its effects at lower doses. It also has a high potential for abuse and dependence, which can make it challenging to use in animal models.

Future Directions

There are several future directions for the study of BDDEP. One area of research is the development of safer and more effective opioid medications for pain relief. BDDEP has shown promise in this area, and further research is needed to explore its potential. Another area of research is the development of medications for the treatment of opioid addiction. BDDEP has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for this application. Finally, further research is needed to explore the biochemical and physiological effects of BDDEP, particularly its effects on pain pathways and other physiological systems.

Synthesis Methods

BDDEP can be synthesized through a multi-step process, starting with the reaction between benzyl chloride and 2,2-diphenylethylamine to obtain N-benzyl-2,2-diphenylethylamine. This compound is then reacted with piperidine and formaldehyde to obtain BDDEP. The synthesis method of BDDEP is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

BDDEP has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic properties, making it a promising candidate for the treatment of pain. BDDEP has also been studied for its potential use in the treatment of opioid addiction. It has been shown to have a lower potential for abuse and dependence compared to other opioids, making it a safer alternative for long-term use.

Properties

IUPAC Name

1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2/c1-4-10-22(11-5-1)21-28-18-16-25(17-19-28)27-20-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25-27H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUQSIBJSPBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.